Aceclofenac is a synthetic organic compound classified as a non-steroidal anti-inflammatory drug (NSAID) [, , , , , , , , , , , , , , , , , , , , , , , ]. It is a phenylacetic acid derivative and structurally related to Diclofenac [, ]. In scientific research, Aceclofenac serves as a model drug, particularly in studies focused on:
Aceclofenac is synthesized from diclofenac, which itself is derived from phenylacetic acid. The compound falls under the classification of NSAIDs, which are widely used in clinical settings for pain relief and inflammation reduction. Its pharmacological classification includes analgesics and anti-inflammatory agents.
The synthesis of aceclofenac can be achieved through various methods. One common approach involves the reaction of diclofenac with specific amines under controlled conditions. For instance, one method describes dissolving sodium diclofenac in dimethylformamide under nitrogen atmosphere, followed by the addition of tert-butyl chloroacetate at elevated temperatures (20-60°C) to yield aceclofenac .
Aceclofenac has a complex molecular structure characterized by a dichlorophenyl group attached to an amino group and an acetoxyacetate moiety. The molecular formula is , with a molecular weight of approximately 354.29 g/mol.
Aceclofenac can undergo various chemical reactions typical of NSAIDs, including hydrolysis and esterification. Its reactivity can be exploited in synthesizing prodrugs or derivatives that may enhance bioavailability or reduce side effects.
Aceclofenac exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, aceclofenac reduces the levels of pro-inflammatory mediators, leading to decreased pain and inflammation.
Aceclofenac is utilized in various scientific and medical applications:
Diclofenac, while effective, exhibits significant GI toxicity due to:
Aceclofenac’s design strategy centered on esterification of diclofenac’s carboxylic acid moiety with a glycolic acid spacer. This modification yielded critical advantages:
Table 1: Ulcerogenicity Comparison of NSAIDs in Preclinical Models
Compound | Relative Ulcerogenic Potential | COX-2/COX-1 Selectivity Ratio |
---|---|---|
Diclofenac | 1.0 (Reference) | 0.07 |
Aceclofenac | 0.25 | 0.26 |
Indomethacin | 2.8 | 0.01 |
Naproxen | 0.5 | 0.03 |
Data derived from animal ulcerogenicity assays and human whole-blood COX inhibition studies [1] [7].
Clinical validation emerged from a 6-week RCT in osteoarthritis patients, where aceclofenac (100 mg BID) demonstrated significantly lower cumulative GI adverse events (dyspepsia: 28.1% vs. 37.9%; abdominal pain: 19.0% vs. 26.3%) compared to diclofenac (50 mg TID) [6].
Aceclofenac synthesis employs two primary routes, both utilizing 2,6-dichloroaniline and phenylacetic acid derivatives as starting materials:
Route 1: Two-Step Esterification-Amidation (Patent EP1082290B1)
C₆H₅CH₂COCl + HOCH₂COOH + TEA → C₆H₅CH₂COOCH₂COOH + TEA·HCl
Route 2: Single-Pot Process (WO1999055660A1)
A convergent approach condenses 2-(2,6-dichloroanilino)phenylacetic acid with chloroacetic acid under phase-transfer conditions:
Table 2: Solvent and Catalyst Impact on Aceclofenac Synthesis
Parameter | Two-Step Process | Single-Pot Process | Optimized Conditions |
---|---|---|---|
Key Solvent | Toluene/Acetonitrile | Dichloromethane | Toluene |
Catalyst | Triethylamine | Diisopropylethylamine | Triethylamine |
Reaction Temperature | 60–70°C | 40–50°C | 65°C |
Yield | 85–88% | 75–82% | 91% |
Purity | >99% | 95–97% | >99.5% |
Data synthesized from patent literature [1] [5] [9].
Critical impurities (e.g., diclofenac, 4’-hydroxyaceclofenac) are minimized by controlling:
Aceclofenac’s development pathway featured rigorous pharmacokinetic and clinical benchmarking:
Preclinical Differentiation
Pivotal Clinical Trials
The GI tolerability advantage was confirmed in the EDGE-II trial framework, though direct head-to-head data with etoricoxib is limited. Key evidence included:
Global Regulatory Journey
Table 3: Regulatory Milestones for Aceclofenac Approval
Year | Region/Country | Key Study Basis | Indications Approved |
---|---|---|---|
1983 | Global (Patent) | EP1082290B1 synthetic pathway | Chemical entity protection |
1990 | European Union | Synovial fluid PK and 12-week OA trials | RA, OA, ankylosing spondylitis |
1992 | Spain (First launch) | GI tolerability vs. diclofenac | Musculoskeletal pain, inflammation |
2003 | Japan | Chrondroprotection studies | Osteoarthritis |
2011 | USA (Clanza CR®) | Modified-release formulation PK data | Chronic pain management |
Timeline reconstructed from regulatory documents and clinical literature [3] [4] [7].
Post-marketing surveillance (1992–2020) across 69 countries involving >171 million patients cemented its status as a first-line NSAID with a superior GI safety profile among non-COXIB agents [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7